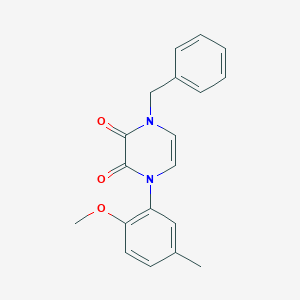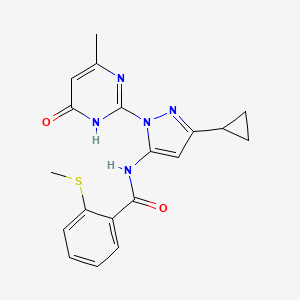![molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2](/img/structure/B2743896.png)
4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is an organic compound used primarily in scientific research due to its unique chemical properties. The structure includes a combination of functional groups that endow it with distinct reactivity and interaction profiles, making it valuable in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves multiple steps that ensure the precise arrangement of atoms within the molecule. The process often begins with the chlorination of aniline derivatives, followed by the introduction of the trifluoromethyl group through a reaction with appropriate fluorinating agents. This intermediate is then reacted with carbonylating agents to form the carbonyl linkage. Finally, the sulfamation step is performed under controlled conditions using dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production methods for this compound need to be scalable and cost-effective. Large-scale synthesis might involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Potential oxidation sites include the aniline and sulfamate groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: : The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols can replace the chloro group under mild conditions.
Major Products
Oxidation: : Oxidized products might include sulfoxides or sulfones.
Reduction: : Reduction could yield hydroxyl-terminated analogs.
Substitution: : Substituted products depend on the nucleophile used, potentially yielding new aniline derivatives.
Aplicaciones Científicas De Investigación
The compound has numerous scientific research applications, thanks to its diverse reactivity profile:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Investigating enzyme inhibition due to its ability to interact with various biological targets.
Industry: : Used in the development of new materials and as a reagent in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exerts its effects often involves its ability to interact with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors that play crucial roles in biological pathways.
Pathways Involved: : Can inhibit or activate pathways by binding to active sites or interacting with key residues, altering the function of the target proteins.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate stands out due to its:
Unique Functional Group Arrangement: : Provides specific reactivity and interaction potential.
Enhanced Stability: : The trifluoromethyl group contributes to chemical and metabolic stability.
Versatility: : Applicable in diverse scientific disciplines.
Similar Compounds
4-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate: : Similar but includes a fluoro group instead of chloro.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-diethylsulfamate: : Contains an ethyl group instead of dimethyl on the sulfamate.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfonamide: : Sulfonamide variant instead of sulfamate.
This detailed article should cover everything you need to know about this fascinating compound. If there's any other specific information you're curious about, let me know.
Propiedades
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROVDEAEHUDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)


![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2743823.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/new.no-structure.jpg)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)
![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)
